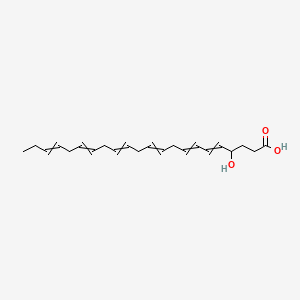

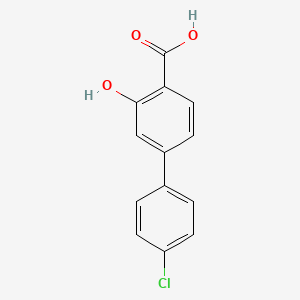

4-(4-Chlorophenyl)-2-hydroxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

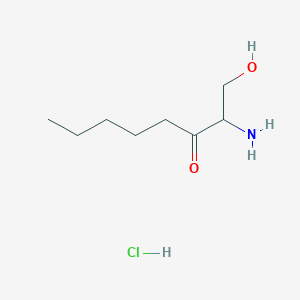

4-(4-Chlorophenyl)-2-hydroxybenzoic acid, also known as 4-chloro-2-hydroxybenzoic acid (4-CHBA) is an organic compound with the chemical formula C7H5ClO3. It is a white crystalline solid with a melting point of 139-141 °C. 4-CHBA is a derivative of benzoic acid and is used as a building block in organic synthesis. It is also used as an intermediate in the production of various pharmaceuticals, dyes, and pesticides.

Scientific Research Applications

Oxidative Degradation in Water Treatment

4-Chlorophenol derivatives, including 4-(4-chlorophenyl)-2-hydroxybenzoic acid, have been studied for their potential in water treatment through oxidative degradation. The bimetallic Al-Fe/O2 process has shown high reactivity in degrading 4-chlorophenol at normal temperature and pressure, suggesting a promising application in removing toxic phenolic compounds from water. This process outperforms traditional methods, offering a more efficient solution for water purification by completely degrading pollutants in a shorter time frame (Liu, Fan, & Ma, 2014).

Synthetic and Industrial Applications

The synthesis and functionalization of this compound derivatives have been explored for creating valuable chemical precursors. A study demonstrated the regioselective carboxylation of chlorophenols with sodium ethyl carbonate to produce chlorohydroxybenzoic acids, which are crucial intermediates for various industrial applications. This approach provides a simple and efficient method for the preparative and industrial synthesis of such compounds, highlighting the compound's utility as a versatile chemical intermediate (Suerbaev, Chepaikin, & Kudaibergenov, 2017).

Advanced Oxidation Processes

Research on 4-chlorophenol and its derivatives, including this compound, has contributed to the development of advanced oxidation processes (AOPs) for treating contaminated water. The Cr(VI)/H2O2 system, for instance, has been proven to efficiently degrade organic pollutants across a wide pH range, offering a viable solution for treating chromate-contaminated wastewaters. This system utilizes the oxidative capacity of Cr(VI) to activate H2O2, generating hydroxyl radicals responsible for the degradation of organic compounds, including phenolic derivatives (Bokare & Choi, 2010).

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study was performed on a compound with a similar structure, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the biological system.

Biochemical Pathways

Compounds with similar structures, such as paclobutrazol, have been found to affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level . When gibberellin synthesis is inhibited, more precursors in the terpenoid pathway accumulate, leading to the production of abscisic acid .

Pharmacokinetics

The compound’s solubility in water and organic solvents suggests that it may have good bioavailability.

Result of Action

Compounds with similar structures have shown potent antileishmanial and antimalarial activities . For instance, one compound displayed superior antipromastigote activity that was more active than standard drugs .

Action Environment

For example, Paclobutrazol is more effective when applied to the growing media, providing longer absorption time and more absorption of the active ingredient than foliar spray .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-(4-Chlorophenyl)-2-hydroxybenzoic acid are not fully elucidated yet. It is known that the presence of the hydroxyl group and the chlorophenyl group could potentially allow it to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by factors such as the compound’s polarity, solubility, and reactivity .

Cellular Effects

Given its structural similarity to other phenolic compounds, it might influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available data on how the effects of this compound vary with different dosages in animal models .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well characterized. It is plausible that it could interact with various enzymes or cofactors, and potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well characterized. Given its potential interactions with various biomolecules, it could be directed to specific compartments or organelles within the cell .

properties

IUPAC Name |

4-(4-chlorophenyl)-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO3/c14-10-4-1-8(2-5-10)9-3-6-11(13(16)17)12(15)7-9/h1-7,15H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOOIZJTFGDHFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20689573 |

Source

|

| Record name | 4'-Chloro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20689573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261995-96-3 |

Source

|

| Record name | 4'-Chloro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20689573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.